3-Chlorobenzamide

Overview

Description

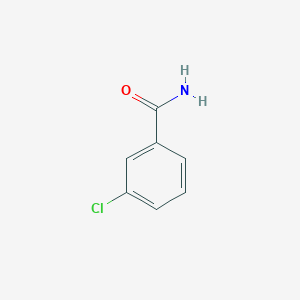

3-Chlorobenzamide is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzamide where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Mode of Action

It’s known that benzamides, the class of compounds to which 3-chlorobenzamide belongs, often interact with their targets by forming hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

A study has suggested its potential as an anti-cancer agent , implying it may interact with pathways related to cell proliferation and apoptosis.

Biochemical Analysis

Biochemical Properties

3-Chlorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an anti-cancer agent, where it interacts with human matrix metalloproteinase-2 and human progesterone receptors . These interactions are crucial as they can inhibit the growth of cancer cells. The binding affinity of this compound to these enzymes suggests its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can inhibit the proliferation of malignant cells by interfering with specific signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to the suppression of tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with matrix metalloproteinase-2 results in the inhibition of this enzyme, which is involved in the degradation of the extracellular matrix . This inhibition can prevent cancer cell invasion and metastasis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inhibiting cancer cell growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism. The metabolic pathways of this compound include hydroxylation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This property is essential for its therapeutic potential, as it can reach target sites effectively.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells . This localization is mediated by specific targeting signals and post-translational modifications. In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzamide can be synthesized through the direct condensation of 3-chlorobenzoic acid and ammonia or amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is eco-friendly, providing high yields and low reaction times.

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting 3-chlorobenzoyl chloride with ammonia or primary amines in the presence of a solvent like N,N-dimethylformamide at elevated temperatures . The reaction is followed by purification steps such as recrystallization from hot ethyl acetate to obtain the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: It can be reduced to 3-chlorobenzylamine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-chlorobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Substitution: Various substituted benzamides.

Reduction: 3-Chlorobenzylamine.

Oxidation: 3-Chlorobenzoic acid.

Scientific Research Applications

3-Chlorobenzamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential pharmacological properties.

Industry: It is used in the production of polymers, dyes, and agrochemicals

Comparison with Similar Compounds

Benzamide: The parent compound without the chlorine substitution.

2-Chlorobenzamide: Chlorine substituted at the second position.

4-Chlorobenzamide: Chlorine substituted at the fourth position.

Comparison: 3-Chlorobenzamide is unique due to the position of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to benzamide, the presence of the chlorine atom enhances its electrophilic properties, making it more reactive in nucleophilic substitution reactions. The position of the chlorine atom also affects its interaction with biological targets, potentially leading to different pharmacological effects.

Biological Activity

3-Chlorobenzamide (C7H6ClNO) is an organic compound belonging to the benzamide class, characterized by the presence of a chlorine atom at the meta position of the benzene ring. This structural modification significantly influences its biological activity and potential applications in medicinal chemistry. This article explores the diverse biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is utilized as an intermediate in organic synthesis and has garnered attention for its potential pharmacological properties. Its mechanism of action primarily involves interactions with various biological targets, including enzymes and receptors.

Biochemical Pathways

Research indicates that this compound can interact with human matrix metalloproteinase-2 (MMP-2) and progesterone receptors, which are crucial in cancer progression and other diseases. The compound's ability to inhibit MMP-2 suggests a role in preventing extracellular matrix degradation, a common feature in tumor metastasis .

Cellular Effects

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways, thereby affecting gene expression and cellular metabolism .

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. For instance, derivatives such as N-(allylcarbamothioyl)-3-chlorobenzamide have demonstrated promising results in targeting the Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer development. These compounds exhibited notable cytotoxicity against human breast cancer cell lines (T47D) .

Antimicrobial Activity

Studies have assessed the antimicrobial efficacy of this compound derivatives against various pathogens. Notably, certain derivatives showed activity against strains like E. coli and S. aureus, indicating potential as antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Benzamide | C7H7NO | Low | None |

| 2-Chlorobenzamide | C7H6ClNO | Moderate | Moderate |

| This compound | C7H6ClNO | High | Moderate |

| 4-Chlorobenzamide | C7H6ClNO | Low | Low |

The presence of chlorine at the meta position enhances the electrophilic properties of this compound compared to its ortho and para counterparts, influencing its reactivity and biological interactions .

Case Study: Anticancer Research

A study investigating the effects of this compound on breast cancer cells revealed that treatment led to a significant reduction in cell viability, suggesting its potential as a lead compound for drug development. The study utilized molecular docking techniques to assess binding affinities with EGFR, confirming the compound's role as a negative modulator .

Case Study: Antimicrobial Efficacy

Another investigation focused on synthesizing various derivatives of this compound to evaluate their antimicrobial properties. The results indicated that while some derivatives were effective against E. coli, they did not disrupt the intestinal flora or harm human skin, highlighting their safety profile for potential therapeutic use .

Properties

IUPAC Name |

3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTGQALMWUUPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210799 | |

| Record name | Benzamide, m-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-48-4 | |

| Record name | 3-Chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, m-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3-Chlorobenzamide derivatives influence their phytotoxic activity?

A1: Research indicates that the steric characteristics of the substituents on the amide nitrogen of this compound derivatives play a crucial role in their phytotoxic activity. For example, asymmetric 3-Chlorobenzamides with a sec-butyl, 1-methylbutyl, or 1-ethylpropyl group on the amide nitrogen, along with a second alkyl substituent of varying size and nature, exhibited notable phytotoxicity and selectivity against certain weed species. [] This suggests that modifications to these substituents can be explored to fine-tune the activity and selectivity of these compounds for agricultural applications.

Q2: Have any crystal structures of this compound derivatives been reported, and what insights do they provide?

A2: Yes, the crystal structure of 14-O-[(this compound-2-methylpropane-2-yl) thioacetate] Mutilin, a this compound derivative, has been determined using X-ray crystallography. [] This structure reveals the molecule's conformation in the solid state and provides details about bond lengths, angles, and intermolecular interactions. Such structural information can be valuable for understanding structure-activity relationships and guiding the design of new derivatives with improved properties.

Q3: What are the potential applications of this compound derivatives in medicinal chemistry?

A3: Research suggests that this compound derivatives may have potential as anticancer agents. For instance, N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02) and N-(allylcarbamothioyl)- 3,4-dichlorobenzamide (BATU-04) have shown promising results in molecular docking studies targeting the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer development. [] Additionally, these compounds displayed significant cytotoxicity against the human breast cancer cell line (T47D) in vitro, suggesting their potential as lead compounds for further anticancer drug development. []

Q4: How have computational chemistry approaches been employed in studying this compound?

A4: Molecular docking studies have been conducted on this compound to investigate its potential as an anti-cancer agent. [] These studies simulate the interaction between this compound and specific biological targets, providing insights into potential binding modes and affinities. Such computational approaches can contribute to a better understanding of the molecule's mechanism of action and guide the design of more potent and selective derivatives.

Q5: Has the synthesis of novel this compound derivatives been explored, and what are their potential applications?

A5: Yes, researchers have synthesized novel 2-amino-4-phenylthiazole derivatives containing a this compound moiety. [] These compounds were designed based on the structural features of sorafenib, a known anticancer drug. Several of these novel derivatives exhibited promising anticancer activity against human colon cancer (HT29) and lung cancer (A549) cell lines in vitro. [] These findings highlight the potential of developing new this compound derivatives as anticancer agents.

Q6: Are there any studies investigating the antibacterial activity of this compound derivatives?

A6: Yes, research has explored the antibacterial activity of certain this compound derivatives. Notably, compounds such as N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide (4h), N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-chlorobenzamide (4i), and N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide (4o) have demonstrated moderate antibacterial activity against various bacterial strains. [] This suggests that further exploration of this compound derivatives could lead to the development of novel antibacterial agents.

Q7: What analytical techniques are used to characterize and study this compound derivatives?

A7: Researchers employ a range of analytical techniques to characterize and study this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are commonly used to determine the structure and purity of synthesized compounds. [, ]

- Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of compounds, aiding in structural elucidation. [, ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption bands. []

- X-ray crystallography: Provides detailed information about the three-dimensional structure of molecules in the solid state. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.